![molecular formula C13H19NOS B7510924 2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one](/img/structure/B7510924.png)
2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one
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Overview
Description
2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained significant attention in the scientific community due to its potential for abuse and addiction. MDPV is a potent psychostimulant that acts on the central nervous system, producing effects similar to those of cocaine and amphetamines.
Mechanism of Action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, producing the psychostimulant effects associated with MDPV use. MDPV also acts as a potent agonist at the α2-adrenergic receptor, which may contribute to its stimulant effects.
Biochemical and Physiological Effects
MDPV produces a range of biochemical and physiological effects in the body. In laboratory experiments, MDPV has been shown to increase dopamine, norepinephrine, and serotonin levels in the brain. This results in increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. MDPV has also been shown to produce rewarding effects, indicating its potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
MDPV has several advantages for laboratory experiments. It is relatively easy to synthesize and can be produced using readily available reagents. MDPV also produces powerful psychostimulant effects, making it useful for studying the effects of stimulants on the brain and behavior. However, due to its potential for abuse and addiction, the use of MDPV in laboratory experiments is strictly regulated in many countries. Additionally, the effects of MDPV on the brain and behavior may not accurately reflect the effects of other stimulants, such as cocaine or amphetamines.
Future Directions
There are several future directions for research on MDPV. One area of research is the development of treatments for MDPV addiction. Another area of research is the development of new synthetic cathinones that produce less harmful effects than MDPV. Additionally, further research is needed to fully understand the effects of MDPV on the brain and behavior, as well as its potential for abuse and addiction.
Conclusion
In conclusion, MDPV is a potent synthetic cathinone that has gained significant attention in the scientific community due to its potential for abuse and addiction. MDPV produces powerful psychostimulant effects, making it useful for studying the effects of stimulants on the brain and behavior. However, due to its potential for abuse and addiction, the production and distribution of MDPV are strictly regulated in many countries. Further research is needed to fully understand the effects of MDPV on the brain and behavior, as well as its potential for abuse and addiction.
Synthesis Methods
MDPV is synthesized by the reaction of pyrrolidine and β-keto-thiophene. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using chromatography techniques. The synthesis method for MDPV is relatively simple and can be carried out using readily available reagents. However, due to the potential for abuse and addiction, the production and distribution of MDPV are strictly regulated in many countries.
Scientific Research Applications
MDPV has been the subject of extensive research due to its potential for abuse and addiction. In laboratory experiments, MDPV has been shown to produce powerful psychostimulant effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. MDPV has also been shown to produce rewarding effects, indicating its potential for abuse and addiction.
properties
IUPAC Name |
2-methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-10(2)13(15)14-8-4-6-11(14)12-7-5-9-16-12/h5,7,9-11H,3-4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKXFLDWUGBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one |
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